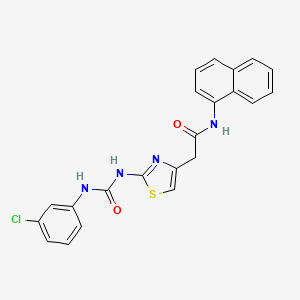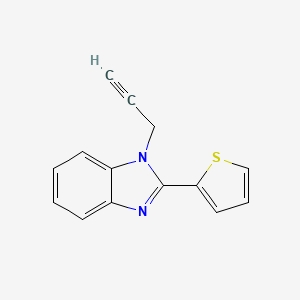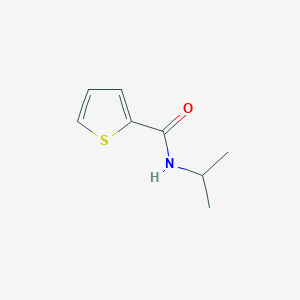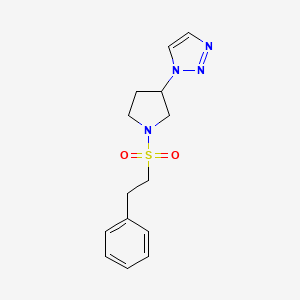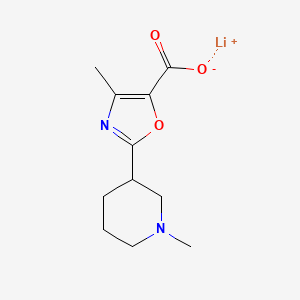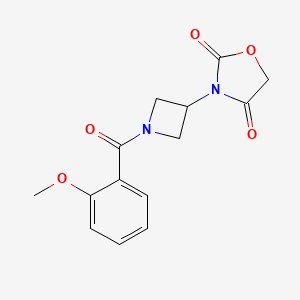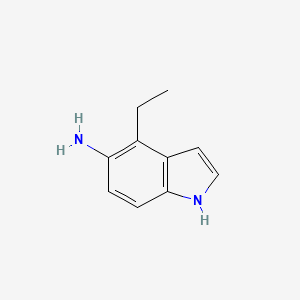
1H-吲哚-5-胺,4-乙基-
描述
1H-Indol-5-amine, 4-ethyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学研究应用
1H-Indol-5-amine, 4-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: These compounds are investigated for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.
作用机制
Target of Action
The primary targets of 1H-Indol-5-amine, 4-ethyl- It is known that indole derivatives, which include 1h-indol-5-amine, 4-ethyl-, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds play a significant role in cell biology .
Mode of Action
The exact mode of action of 1H-Indol-5-amine, 4-ethyl- Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by 1H-Indol-5-amine, 4-ethyl- Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect the pathways related to the biological activities mentioned above, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The molecular and cellular effects of 1H-Indol-5-amine, 4-ethyl- It is known that indole derivatives can have various biological effects due to their interaction with multiple targets . These effects can contribute to the compound’s therapeutic potential in treating various disorders .
生化分析
Biochemical Properties
1H-Indol-5-amine, 4-ethyl- interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . The nature of these interactions contributes to its role in biochemical reactions .
Cellular Effects
1H-Indol-5-amine, 4-ethyl- has significant effects on various types of cells and cellular processes. It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1H-Indol-5-amine, 4-ethyl- exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding interactions with RIPK1, for instance, lead to the inhibition of this enzyme .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1H-Indol-5-amine, 4-ethyl- may change. It has been reported to be stable under recommended storage conditions
Metabolic Pathways
1H-Indol-5-amine, 4-ethyl- is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on these interactions are still needed.
准备方法
The synthesis of 1H-Indol-5-amine, 4-ethyl- can be achieved through various synthetic routes. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating . Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, which are then converted to the desired indole derivative through specific reaction conditions .
化学反应分析
1H-Indol-5-amine, 4-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
相似化合物的比较
1H-Indol-5-amine, 4-ethyl- can be compared with other indole derivatives such as:
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activities and applications.
属性
IUPAC Name |
4-ethyl-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-8-5-6-12-10(8)4-3-9(7)11/h3-6,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVBIOHALDWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
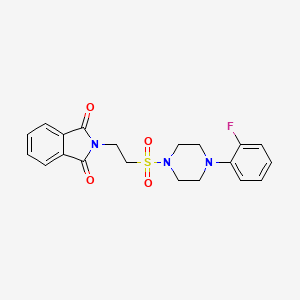
![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H,5H-pyrrolo[1,2-a]quinazolin-5-one](/img/structure/B2578224.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea](/img/structure/B2578226.png)
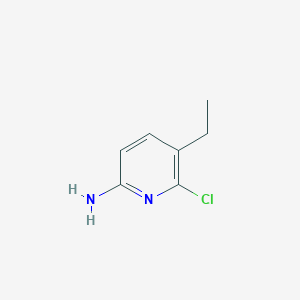

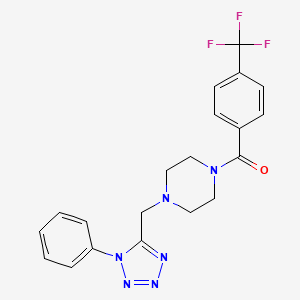
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2578235.png)
![N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide](/img/structure/B2578236.png)
